Cas no 75001-54-6 (Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate)

75001-54-6 structure

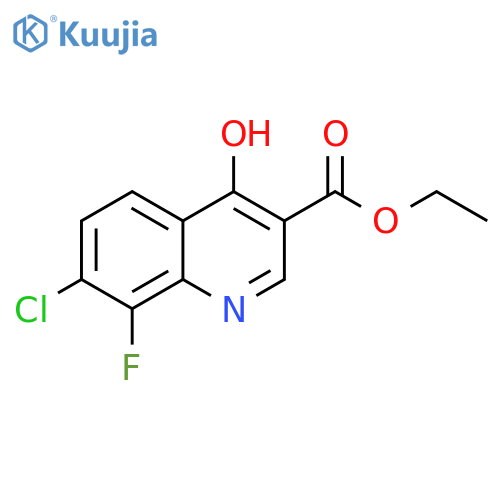

商品名:Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

CAS番号:75001-54-6

MF:C12H9ClFNO3

メガワット:269.656165838242

CID:5232471

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

-

- インチ: 1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(13)9(10)14/h3-5H,2H2,1H3,(H,15,16)

- InChIKey: XXWWLKWICXFXQR-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=C(Cl)C=2F)C(O)=C(C(OCC)=O)C=1

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC110077-1g |

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate |

75001-54-6 | 1g |

£280.00 | 2025-02-19 | ||

| Enamine | EN300-7441087-2.5g |

ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate |

75001-54-6 | 95.0% | 2.5g |

$1034.0 | 2025-02-19 | |

| 1PlusChem | 1P01RQ8K-250mg |

3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |

75001-54-6 | 95% | 250mg |

$320.00 | 2024-04-21 | |

| Aaron | AR01RQGW-50mg |

3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |

75001-54-6 | 95% | 50mg |

$164.00 | 2025-02-14 | |

| 1PlusChem | 1P01RQ8K-1g |

3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |

75001-54-6 | 95% | 1g |

$715.00 | 2024-04-21 | |

| Aaron | AR01RQGW-2.5g |

3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |

75001-54-6 | 95% | 2.5g |

$1447.00 | 2025-02-14 | |

| Aaron | AR01RQGW-250mg |

3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |

75001-54-6 | 95% | 250mg |

$322.00 | 2025-02-14 | |

| 1PlusChem | 1P01RQ8K-50mg |

3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |

75001-54-6 | 95% | 50mg |

$182.00 | 2024-04-21 | |

| Enamine | EN300-7441087-5.0g |

ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate |

75001-54-6 | 95.0% | 5.0g |

$1530.0 | 2025-02-19 | |

| Apollo Scientific | PC110077-250mg |

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate |

75001-54-6 | 250mg |

£120.00 | 2025-02-19 |

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

75001-54-6 (Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate) 関連製品

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬